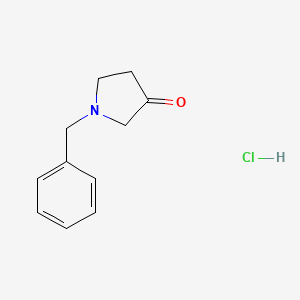
N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde” is a chemical compound with the molecular formula C14H21N3O3 . It is used as a reactant in the preparation of substituted piperidines .
Synthesis Analysis
The synthesis of “N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde” involves the use of 1H-Pyrazole-4-carboxaldehyde and 1-Boc-4-methanesulfonyloxypiperidine . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of “N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde” is characterized by a pyrazole ring attached to a piperidine ring via a carboxaldehyde group . The exact mass of the molecule is 279.15829154 .Chemical Reactions Analysis
“N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde” is used as a reactant in the preparation of substituted piperidines . More information about its chemical reactions can be found in the referenced papers .Physical And Chemical Properties Analysis
“N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde” has a predicted boiling point of 422.7±35.0 °C and a predicted density of 1.20±0.1 g/cm3 . Its pKa is predicted to be 0.96±0.19 .Applications De Recherche Scientifique
Building Block in Organic Synthesis
“N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde” is often used as a building block in organic synthesis . Its unique structure makes it a versatile reagent that can participate in a variety of chemical reactions, leading to the formation of complex organic molecules.
Suzuki Coupling
This compound can be used in Suzuki Coupling, a type of palladium-catalyzed cross coupling reaction . This reaction is widely used in organic chemistry to form carbon-carbon bonds, an essential step in the synthesis of many organic compounds.
Copper-catalyzed Azidation
“N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde” can also be used in copper-catalyzed azidation . This reaction is used to introduce azide groups into organic molecules, which can then be further transformed into a variety of functional groups.
Synthesis of Selective Quinazolinyl-phenol Inhibitors
This compound can be used in the preparation of selective quinazolinyl-phenol inhibitors . These inhibitors have potential applications in the treatment of cancer and other diseases.
Synthesis of Selective GPR119 Agonists
“N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde” can be used as a reactant for the synthesis of selective GPR119 agonists . GPR119 is a receptor that is involved in the regulation of glucose homeostasis, and agonists of this receptor are being investigated for the treatment of type II diabetes .
α-Arylation of Aldehydes
This compound can be used in the α-arylation of aldehydes . This reaction is a key step in the synthesis of a wide range of organic compounds, including pharmaceuticals and materials.
Enantioselective α-Benzylation of Aldehydes
“N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde” can be used in enantioselective α-benzylation of aldehydes . This reaction is important in the synthesis of chiral molecules, which are essential in the field of medicinal chemistry.
Synthesis of (S)-Quinuclidine-2-carboxylic Acid
Finally, this compound can be used as a building block in the synthesis of (S)-quinuclidine-2-carboxylic acid . This molecule is a key intermediate in the synthesis of several pharmaceuticals.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde is the α4β2 nicotinic acetylcholine receptor . This receptor is a type of nicotinic acetylcholine receptor, which is a subtype of ionotropic receptors that respond to the neurotransmitter acetylcholine.
Mode of Action
N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde acts as a potentiator for the α4β2 nicotinic acetylcholine receptor . Potentiators enhance the activity of receptors, in this case, increasing the receptor’s response to acetylcholine.
Propriétés
IUPAC Name |
tert-butyl 4-(4-formylpyrazol-1-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)16-6-4-12(5-7-16)17-9-11(10-18)8-15-17/h8-10,12H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBDTGZARKKWJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



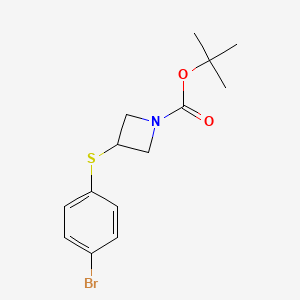

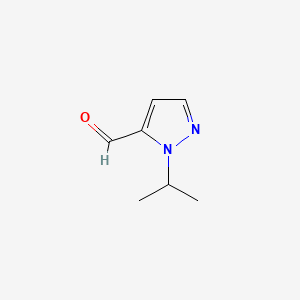

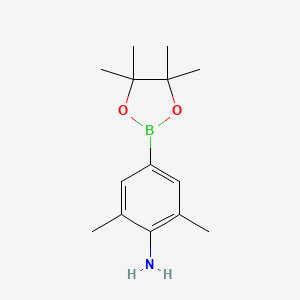

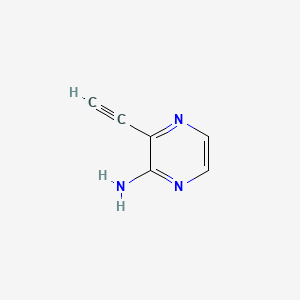


![[2,4'-Bipyrimidin]-2'-amine](/img/structure/B581188.png)
